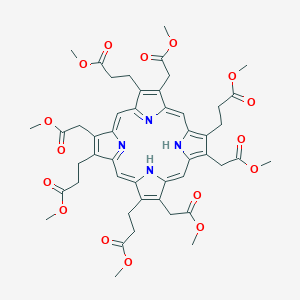
10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its role as a photocatalyst in organic synthesis, particularly in visible-light-mediated reactions.
Métodos De Preparación
The synthesis of 10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid typically involves the reaction of 10-methylacridinium derivatives with trifluoromethanesulfonic acid. One common method includes the use of 9-mesityl-10-methylacridinium perchlorate as a precursor, which undergoes a reaction with trifluoromethanesulfonic acid under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid is known to undergo various chemical reactions, including:
Oxidation: It can act as a photocatalyst in oxidation reactions, utilizing visible light to facilitate the transfer of electrons.
Reduction: The compound can also participate in reduction reactions, often in the presence of specific reducing agents.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include aerial dioxygen, specific reducing agents, and various substrates depending on the desired product . The major products formed from these reactions are often complex organic molecules that are valuable in synthetic chemistry.
Aplicaciones Científicas De Investigación
10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid has a wide range of applications in scientific research:
Biology: The compound’s ability to facilitate electron transfer makes it useful in studies related to biological electron transport chains.
Medicine: Research is ongoing to explore its potential in photodynamic therapy, where light-activated compounds are used to treat diseases.
Industry: Its role in catalyzing chemical reactions makes it valuable in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid exerts its effects involves the absorption of visible light, which excites the molecule to a higher energy state. This excited state facilitates single-electron transfer (SET) processes, enabling various chemical transformations . The molecular targets and pathways involved include the activation of substrates through electron transfer, leading to the formation of desired products.
Comparación Con Compuestos Similares
Similar compounds to 10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid include:
9-Mesityl-10-methylacridinium perchlorate: Used as a photocatalyst in similar reactions.
10-methyl-9-acridin-10-iumcarboxylic acid (2-nitrophenyl) ester;trifluoromethanesulfonate: Another derivative with comparable properties.
10-methyl-9-acridin-10-iumcarboxylic acid (2,6-dimethoxyphenyl) ester;trifluoromethanesulfonate: Known for its use in specific synthetic applications.
The uniqueness of this compound lies in its specific structural features and its efficiency as a photocatalyst in visible-light-mediated reactions, making it a valuable tool in modern synthetic chemistry.
Propiedades
Fórmula molecular |
C16H12F3NO5S |
|---|---|
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C15H11NO2.CHF3O3S/c1-16-12-8-4-2-6-10(12)14(15(17)18)11-7-3-5-9-13(11)16;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7) |
Clave InChI |
CBEHDFCQWQWSOL-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)[O-].C(F)(F)(F)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)









![(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol](/img/structure/B13833640.png)
